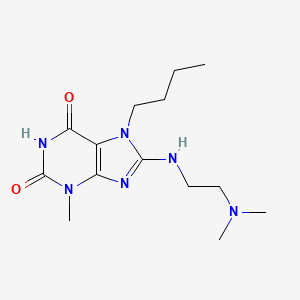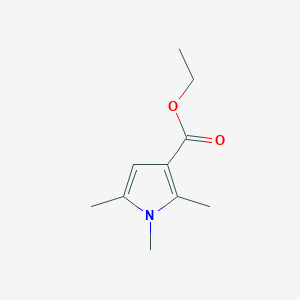
N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxypropanamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known by its chemical formula, C19H17N3O3S, and is often referred to as MTOP.
Mechanism of Action
The mechanism of action of MTOP involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, MTOP can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MTOP has been shown to have a number of biochemical and physiological effects. Studies have shown that MTOP can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of genes involved in cancer cell survival. MTOP has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MTOP in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially effective treatment for cancer with fewer side effects than traditional chemotherapy drugs. However, one limitation of using MTOP in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for research on MTOP. One area of focus is the development of more effective methods for administering MTOP in vivo, such as the use of nanoparticles or liposomes. Another area of focus is the development of MTOP analogs with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of MTOP and its potential use in the treatment of other diseases beyond cancer.
Synthesis Methods
The synthesis of MTOP involves a series of chemical reactions that begin with the reaction of 4-methylthiophen-2-yl hydrazine with ethyl chloroacetate to form 5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine. This intermediate product is then reacted with 2-phenoxypropanoic acid to produce MTOP.
Scientific Research Applications
MTOP has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of MTOP as a potential treatment for cancer. Studies have shown that MTOP can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Properties
IUPAC Name |
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-8-13(23-9-10)15-18-19-16(22-15)17-14(20)11(2)21-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJMBBRMXKYXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-tert-butyl-2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852786.png)


![3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide](/img/structure/B2852791.png)

![1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide](/img/structure/B2852794.png)

![5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2852800.png)

![2-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2852803.png)

![2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852805.png)

![3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B2852808.png)
